
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate
Overview
Description
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring with a hydroxyl group and an ethyl ester group. It is commonly used in various fields of scientific research due to its biological activity and chemical properties.
Preparation Methods
The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate has been explored in several studies. The compound can be synthesized through various methods, including stereoselective routes that enhance yield and purity. Notably, the use of optically active intermediates has been reported to improve the efficiency of synthesis processes .
Antimicrobial Agents
Research indicates that derivatives of pyrrolidine compounds, including this compound, have been investigated for their antimicrobial properties. These compounds serve as intermediates in the synthesis of carbapenem antibiotics, which are vital in combating resistant bacterial strains .
Neuropharmacology
The compound has potential applications in neuropharmacology due to its structural similarity to neurotransmitter analogs. Studies have shown that modifications in the pyrrolidine structure can influence selectivity for dopamine receptors, particularly enhancing selectivity for D3 receptors over D2 receptors. This selectivity is crucial for developing drugs aimed at treating neurological disorders such as schizophrenia and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have revealed insights into how structural modifications can affect biological activity. For example, variations in substituents on the pyrrolidine ring have been linked to changes in receptor binding affinity and selectivity, providing a framework for designing more effective therapeutic agents .
Case Study 1: Synthesis of Antimicrobial Carbapenems
A study demonstrated the successful synthesis of carbapenem derivatives utilizing this compound as a key intermediate. The research highlighted the compound's role in enhancing the efficacy of antibiotic formulations against resistant bacterial strains, showcasing its importance in pharmaceutical applications .
Case Study 2: Dopamine Receptor Selectivity
In a series of experiments aimed at developing bitopic ligands for dopamine receptors, researchers found that incorporating this compound into their ligand design significantly improved selectivity for D3 receptors compared to D2 receptors. This finding has implications for creating targeted therapies for neuropsychiatric conditions .
Mechanism of Action
The mechanism of action of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ethyl ester group play crucial roles in its binding to enzymes and receptors. These interactions can lead to changes in enzyme activity or receptor signaling, which in turn affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate and other pyrrolidine carboxylic acids. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of the hydroxyl group and ethyl ester group in this compound contributes to its distinct chemical and biological properties .
Biological Activity
(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and an ethyl ester moiety, makes it significant in various biological applications, particularly in medicinal chemistry and enzyme interaction studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is defined by the following molecular formula:
- Molecular Formula : C₇H₉NO₃
- CAS Number : 1142202-55-8
The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxyl and ethyl ester groups facilitate binding to specific molecular targets, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.
- Enzyme Inhibition : The compound may mimic natural substrates or bind to active sites on enzymes, blocking their function.
- Receptor Interaction : It serves as a ligand for various receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
- Antitumor Properties : Preliminary data indicate that derivatives may inhibit tumor growth in certain cancer cell lines.
- Neuroprotective Effects : Investigations into its role in neurological conditions suggest it may protect against neurodegeneration.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy :
- Antitumor Activity :
-
Neuroprotective Effects :
- In vitro studies suggested that this compound could enhance neuronal survival under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
Compound | Antimicrobial Activity | Antitumor Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | Significant | Positive |
(2S,4R)-Ethyl 4-Hydroxyproline | Low | Moderate | Negative |
Racemic Ethyl Glycine Derivative | High | Low | Moderate |
Q & A
Q. What are the common synthetic routes for (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate?
Classification : Basic
Answer :
A widely used method involves diastereoselective synthesis starting from dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. Neutralization of these intermediates under controlled pH and temperature conditions enables stereochemical control, yielding the desired (2R,3R) configuration . Esterification strategies, such as those employed in ethyl pyrrole-2-carboxylate synthesis via trichloromethyl ketone intermediates, can also be adapted for this compound . Key steps include refluxing with anhydrous solvents and purification via column chromatography.
Q. How can diastereoselectivity be optimized in the synthesis of this compound?
Classification : Advanced
Answer :
Diastereoselectivity is achieved through chiral auxiliaries or stereospecific reaction conditions. For example, using enantiomerically pure starting materials (e.g., (2R*,3R*)-dimethyl glutamate salts) and optimizing reaction parameters (e.g., solvent polarity, temperature) enhances stereochemical fidelity . Catalytic asymmetric methods, though not explicitly documented for this compound, could borrow strategies from related pyrrolidine syntheses, such as organocatalyzed cycloadditions.
Q. What spectroscopic and analytical techniques validate the structure and purity of this compound?
Classification : Basic
Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For instance, coupling constants (e.g., ) distinguish cis/trans diastereomers .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in methyl (2R*,3R*)-5-oxopyrrolidine-2-carboxylate derivatives .
- Mass Spectrometry : ESIMS or LCMS verifies molecular weight and purity (>95% by HPLC) .
Q. How can conflicting stereochemical assignments in literature be resolved?
Classification : Advanced
Answer :
Contradictions arise from ambiguous NOE data or inconsistent coupling constants. To resolve these:
- Perform X-ray crystallography to unambiguously assign stereochemistry, as done for structurally related pyrrolidine derivatives .
- Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).
- Replicate synthetic conditions from multiple sources to identify reproducibility issues in stereochemical outcomes.
Q. What protecting group strategies are effective for the hydroxyl and carboxylate moieties during derivatization?
Classification : Advanced
Answer :
- Hydroxyl Protection : tert-Butoxycarbonyl (Boc) groups are widely used, as seen in (2S,3R)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid synthesis. Boc is stable under basic conditions and removable via acidolysis .
- Carboxylate Protection : Ethyl esters are retained during hydroxyl protection but can be hydrolyzed to carboxylic acids using LiOH/THF/water .
Q. How can reaction mechanisms explain unexpected byproducts in the synthesis?
Classification : Advanced
Answer :
- Mechanistic Probes : Isotopic labeling (e.g., O in ester groups) tracks oxygen migration during cyclization.
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LCMS to identify off-pathway intermediates .
- Computational Modeling : DFT calculations predict transition states and competing pathways (e.g., epimerization at C3 under acidic conditions).
Q. What are the applications of this compound in medicinal chemistry research?
Classification : Advanced
Answer :
While direct applications are not documented, structurally similar pyrrolidine carboxylates serve as:
Properties
IUPAC Name |
ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKGWIMPWBXLF-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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